molecular formula C19H22ClN3O B3942707 2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol

2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol

Cat. No.: B3942707
M. Wt: 343.8 g/mol
InChI Key: REVFJSSWVJIHOH-UHFFFAOYSA-N
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Description

2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol is a complex organic compound that features a benzimidazole moiety, a butyl group, and a chlorophenol group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Mechanism of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Future Directions

Benzimidazole and its derivatives have shown promise in a wide range of applications, from medicinal chemistry to materials science . Therefore, future research will likely continue to explore new synthetic methods, novel derivatives, and diverse applications of this versatile heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

2-[1-[(1-butylbenzimidazol-2-yl)amino]ethyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-3-4-11-23-17-8-6-5-7-16(17)22-19(23)21-13(2)15-12-14(20)9-10-18(15)24/h5-10,12-13,24H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVFJSSWVJIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC(C)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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